molecular formula C23H45NO3 B14746842 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate CAS No. 5327-68-4

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate

Cat. No.: B14746842
CAS No.: 5327-68-4
M. Wt: 383.6 g/mol
InChI Key: NEDCSNDIXOFJGV-UHFFFAOYSA-N
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Description

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate is a chemical compound with the molecular formula C23H45NO3 It is known for its unique structure, which includes a dodecanoate ester linked to a propan-2-yl group substituted with an amino group derived from 2,4,4-trimethylpentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate typically involves the esterification of dodecanoic acid with a suitable alcohol derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-1-[(2,4,4-trimethyl-2-pentanyl)amino]-2-propanyl laurate
  • Dodecanoic acid, 1-methyl-2-oxo-2-[(1,1,3,3-tetramethylbutyl)amino]ethyl ester

Uniqueness

1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5327-68-4

Molecular Formula

C23H45NO3

Molecular Weight

383.6 g/mol

IUPAC Name

[1-oxo-1-(2,4,4-trimethylpentan-2-ylamino)propan-2-yl] dodecanoate

InChI

InChI=1S/C23H45NO3/c1-8-9-10-11-12-13-14-15-16-17-20(25)27-19(2)21(26)24-23(6,7)18-22(3,4)5/h19H,8-18H2,1-7H3,(H,24,26)

InChI Key

NEDCSNDIXOFJGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)NC(C)(C)CC(C)(C)C

Origin of Product

United States

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